molecular formula C14H10F2O2 B1440664 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone CAS No. 1300582-07-3

1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

Cat. No.: B1440664
CAS No.: 1300582-07-3
M. Wt: 248.22 g/mol
InChI Key: BOFZSKWOUJCXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone (CAS 1300582-07-3) is a fluorinated chalcone derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C14H10F2O2 and a molecular weight of 248.22 g/mol, this compound serves as a versatile building block for the development of novel therapeutic agents and complex molecular structures . Research into this compound and its analogues has revealed promising biological activities. Studies highlight its potential in antifungal research, where specific fluorinated chalcone derivatives have demonstrated inhibitory effects against pathogens like Candida albicans , with IC50 values reported in the range of 48.9–57.7 µM . Furthermore, its core chalcone structure is recognized for anticancer properties, with the ability to modulate biological pathways and induce apoptosis in cancer cells, making it a valuable scaffold for oncology drug discovery programs . The presence of ortho-fluoro substituents on the acetophenone moiety confers unique conformational properties. NMR studies and X-ray crystallographic analysis confirm that such 2'-fluoro-substituted acetophenone derivatives preferentially adopt the s-trans conformation in solution, a trait that can be critical for optimizing binding affinity and metabolic stability in drug design . For chemists, this compound can be synthesized via established routes such as Friedel-Crafts acylation, using 5-fluoro-2-hydroxybenzene and 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst . For biological investigations, researchers can prepare stock solutions by dissolving the compound in DMSO, with subsequent dilution in solvents like corn oil or PEG300 for in vivo studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-10-3-1-2-9(6-10)7-14(18)12-8-11(16)4-5-13(12)17/h1-6,8,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFZSKWOUJCXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone, a fluorinated diarylethanone of interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable scaffold for further investigation. This document will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight, and discuss the logical framework for its synthesis and characterization.

Core Molecular Attributes

This compound is a ketone featuring two fluorinated phenyl rings linked by an ethanone bridge. The precise arrangement of these functional groups dictates its chemical reactivity and potential biological activity.

Molecular Weight and Formula

The cornerstone of any chemical characterization is the accurate determination of its molecular weight. For this compound, the molecular formula is C₁₄H₁₀F₂O₂.[1] Based on this, the calculated molecular weight is 248.22 g/mol .[1] This value is critical for a multitude of experimental procedures, including stoichiometric calculations in synthesis, preparation of solutions with known concentrations, and interpretation of mass spectrometry data.

PropertyValueSource
CAS Number 1300582-07-3ChemScene[1]
Molecular Formula C₁₄H₁₀F₂O₂ChemScene[1]
Molecular Weight 248.22ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 3ChemScene[1]

Conceptual Synthetic Strategy

The synthesis of this compound can be approached through several established organic chemistry transformations. A logical and commonly employed route is the Friedel-Crafts acylation or a related coupling reaction. The rationale behind this choice lies in its efficiency in forming carbon-carbon bonds between aromatic rings and acyl groups.

A plausible synthetic workflow would involve the acylation of a suitably protected 4-fluorophenol derivative with a 3-fluorophenylacetyl chloride or a related activated carboxylic acid. The use of a protecting group on the phenolic hydroxyl is crucial to prevent O-acylation, which would compete with the desired C-acylation.

Caption: Conceptual workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)
  • Protection of 4-Fluorophenol: React 4-fluorophenol with a suitable protecting group, such as a methoxymethyl (MOM) ether, under basic conditions to yield 1-fluoro-4-(methoxymethoxy)benzene. This step is critical to ensure the subsequent acylation occurs at the desired carbon position.

  • Activation of 3-Fluorophenylacetic Acid: Convert 3-fluorophenylacetic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This enhances the electrophilicity of the acyl carbon.

  • Friedel-Crafts Acylation: React the protected 4-fluorophenol with 3-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically performed in an inert solvent like dichloromethane. The Fries rearrangement of a p-fluorophenyl acetate is a related, well-documented procedure for synthesizing similar hydroxyacetophenones.[2][3]

  • Deprotection: Remove the protecting group from the hydroxyl moiety under acidic conditions to yield the final product, this compound.

  • Purification and Characterization: The crude product should be purified using techniques such as column chromatography or recrystallization. The identity and purity of the final compound must be confirmed through rigorous analytical methods.

Analytical Characterization: A Self-Validating System

The structural elucidation and purity assessment of the synthesized compound are paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system to confirm the desired molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₄H₁₀F₂O₂, confirming the elemental composition. The nominal mass would be observed at m/z = 248.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene bridge protons, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern on the phenyl rings. The presence of fluorine will introduce additional splitting (J-coupling) in the signals of nearby protons.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals. The carbonyl carbon will appear at a characteristic downfield shift (typically >190 ppm). The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone will be prominent, typically in the range of 1650-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (-OH) group.

Caption: A comprehensive workflow for analytical characterization.

Conclusion

This compound, with a molecular weight of 248.22 g/mol , represents a synthetically accessible and chemically interesting scaffold. The principles of Friedel-Crafts chemistry provide a solid foundation for its synthesis, and a multi-technique analytical approach is essential for unambiguous characterization. This guide provides the foundational knowledge for researchers and drug development professionals to confidently work with and further explore the potential of this and related fluorinated compounds.

References

Sources

A Spectroscopic Investigation of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectral data for the novel ketone, 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a theoretical spectral profile of the target molecule. This guide will detail the underlying causality for experimental choices, present predicted data in a structured format, and provide standardized protocols for the eventual empirical validation of these predictions. The aim is to equip researchers with a robust framework for the identification and characterization of this and structurally related compounds.

Introduction: The Significance of Spectroscopic Characterization

This compound is a diarylketone featuring two fluorine-substituted phenyl rings. The unique arrangement of a hydroxyl group ortho to the carbonyl and fluorine atoms on both aromatic moieties suggests its potential as a scaffold in medicinal chemistry and materials science. Precise structural elucidation is the cornerstone of any chemical research, and spectroscopic techniques provide the most powerful and non-destructive means to achieve this.

This guide will delve into the three primary spectroscopic methods for the characterization of small organic molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, providing detailed information about the molecular skeleton and connectivity.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, which can further corroborate the proposed structure.

The predictive analysis herein is grounded in the fundamental principles of each technique and supported by data from analogous structures found in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most informative technique for structural elucidation. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, and spin-spin coupling provides information about neighboring nuclei.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12Singlet (broad)1HAr-OHThe phenolic proton is expected to be significantly downfield due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen. Its broadness is a result of chemical exchange.
~7.0 - 7.5Multiplet3HAr-H (Ring A)The protons on the 5-fluoro-2-hydroxyphenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling.
~6.8 - 7.3Multiplet4HAr-H (Ring B)The protons on the 3-fluorophenyl ring will also show complex splitting due to their relative positions and coupling to the fluorine atom.
~4.2Singlet2H-CH₂-The methylene protons are adjacent to a carbonyl group and an aromatic ring, leading to a downfield shift. A singlet is predicted due to the absence of adjacent protons, though minor coupling to the fluorine on ring B through space is possible.[1]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments and their electronic nature. The presence of fluorine will induce C-F coupling, which can be a valuable diagnostic tool.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
>195C=OThe carbonyl carbon is highly deshielded and will appear significantly downfield.
~155-165 (d)C-F (Ring A)The carbon directly bonded to fluorine will be a doublet with a large coupling constant.
~150-160C-OHThe carbon bearing the hydroxyl group will be downfield due to the electronegativity of oxygen.
~110-140 (m)Ar-CThe remaining aromatic carbons will appear in this region, with those coupled to fluorine exhibiting doublet or triplet multiplicities.
~45-CH₂-The methylene carbon will be in the aliphatic region, shifted downfield by the adjacent carbonyl and aromatic ring.
Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[4]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.[3][4]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample b Filter a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Shim & Tune d->e f Acquire Spectra (¹H, ¹³C) e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Reference & Integrate h->i j Structural Elucidation i->j Spectral Interpretation

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of these bonds.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl, carbonyl, and aromatic C-H and C-C bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200-3500Broad, StrongO-H stretchThe broadness is indicative of hydrogen bonding, likely intramolecular with the carbonyl oxygen.[5]
~1640-1680Strong, SharpC=O stretchThe carbonyl stretch is typically one of the most intense peaks in the spectrum. Conjugation with the aromatic ring and intramolecular hydrogen bonding will shift this to a lower frequency compared to a simple aliphatic ketone.[6][7]
~1500-1600Medium-StrongC=C stretch (aromatic)Multiple bands are expected in this region corresponding to the vibrations of the aromatic rings.
~1200-1300Medium-StrongC-O stretch (phenol)This absorption is characteristic of the phenolic C-O bond.
~1000-1200StrongC-F stretchThe C-F bond stretches will appear in this region and are typically strong.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern technique that requires minimal sample preparation.[8]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.[9]

  • Pressure Application: Use the built-in pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing a Clean ATR Crystal b Collect Background a->b c Apply Sample b->c d Acquire Spectrum c->d e Baseline Correction d->e f Peak Picking e->f g Structural Confirmation f->g Functional Group Identification MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection a Vaporize Sample b Electron Bombardment (70 eV) a->b c Separate Ions by m/z b->c d Generate Mass Spectrum c->d e Determine Molecular Weight & Fragmentation d->e Data Interpretation

Sources

Unlocking the Therapeutic Potential of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Fluorinated Diaryl Ethanone Scaffold with Therapeutic Promise

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This guide focuses on the untapped research potential of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone , a diaryl ethanone bearing two fluorine substituents and a hydroxyl group. While this specific molecule is not extensively characterized in current literature, its structural motifs are prevalent in a variety of biologically active compounds, suggesting a high probability of therapeutic relevance.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's properties and outlining a series of potential research applications. We will delve into detailed, field-proven experimental protocols to investigate its potential as an anti-inflammatory agent, an anticancer therapeutic, and a kinase inhibitor. The causality behind each experimental choice will be elucidated, ensuring a scientifically rigorous and logically sound investigative framework.

Compound Profile:

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 1300582-07-3N/A
Molecular Formula C₁₄H₁₀F₂O₂N/A
Molecular Weight 248.22 g/mol N/A
Appearance Solid (predicted)N/A
Solubility Soluble in organic solvents (e.g., DMSO, DMF)N/A

Proposed Research Applications and Methodologies

The structural features of this compound—a diaryl ethanone core, two fluorine atoms, and a hydroxyphenyl group—provide a strong rationale for exploring its bioactivity in several key therapeutic areas.

Anti-Inflammatory Activity

Scientific Rationale:

The hydroxyphenyl ketone moiety is a well-established pharmacophore with demonstrated anti-inflammatory properties. For instance, raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) has been shown to possess anti-inflammatory effects.[3] Furthermore, fluorinated chalcones, which share structural similarities with our target compound, have also exhibited significant anti-inflammatory activity.[4] The presence of fluorine can enhance the compound's ability to interact with target proteins involved in the inflammatory cascade and may improve its metabolic stability, leading to a more potent and durable anti-inflammatory response.

Experimental Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Release in RAW 264.7 Macrophages

This assay is a standard in vitro model to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with LPS.[5][6][7][8]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Dexamethasone (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • TNF-α ELISA kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and dexamethasone in DMEM. Pre-treat the cells with varying concentrations of the compounds for 1 hour.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for TNF-α measurement.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Cell Viability (MTT Assay): To ensure that the observed inhibition of TNF-α is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.[9][10][11][12]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

Expected Outcome and Interpretation:

A dose-dependent decrease in TNF-α production with minimal cytotoxicity would indicate that this compound has anti-inflammatory properties. The IC₅₀ value can be compared to that of the positive control, dexamethasone, to gauge its potency.

Workflow for Anti-Inflammatory Screening:

G A Seed RAW 264.7 cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E G Assess Cell Viability (MTT) D->G F Measure TNF-α (ELISA) E->F H Analyze Data (IC50) F->H G->H G cluster_0 Kinase Active Site ATP ATP Inhibitor 1-(5-Fluoro-2-hydroxyphenyl)- 2-(3-fluorophenyl)ethanone Hinge Hinge Region Inhibitor->Hinge H-bond DFG DFG Motif Inhibitor->DFG Fluorine Interaction Gatekeeper Gatekeeper Residue Inhibitor->Gatekeeper Hydrophobic Interaction

Caption: Hypothetical binding mode of the compound in a kinase active site.

Synthesis of this compound

Scientific Rationale:

A plausible and efficient method for the synthesis of the target diaryl ethanone is through a Friedel-Crafts acylation reaction. [13][14][15][16][17]This classic electrophilic aromatic substitution allows for the formation of a carbon-carbon bond between an acyl group and an aromatic ring. In this proposed synthesis, 3-fluorophenylacetic acid is converted to its acyl chloride, which then acylates 4-fluorophenol.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 3-Fluorophenylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • 4-Fluorophenol

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of Acyl Chloride: In a round-bottom flask, react 3-fluorophenylacetic acid with an excess of thionyl chloride or oxalyl chloride in the presence of a catalytic amount of DMF. Heat the mixture gently until the evolution of gas ceases. Remove the excess reagent under reduced pressure to obtain the crude 3-fluorophenylacetyl chloride.

  • Friedel-Crafts Acylation: Dissolve 4-fluorophenol in dry DCM and cool the solution to 0°C in an ice bath. Slowly add anhydrous aluminum chloride. To this mixture, add the freshly prepared 3-fluorophenylacetyl chloride dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Synthetic Scheme:

G cluster_0 Acyl Chloride Formation cluster_1 Friedel-Crafts Acylation A B C 3-Fluorophenylacetic acid 3-Fluorophenylacetic acid 3-Fluorophenylacetyl chloride 3-Fluorophenylacetyl chloride 3-Fluorophenylacetic acid->3-Fluorophenylacetyl chloride SOCl2 or (COCl)2 3-Fluorophenylacetyl chloride->C + 4-Fluorophenol, AlCl3

Caption: Proposed synthetic route for the target compound.

Conclusion and Future Directions

This technical guide provides a robust framework for initiating the investigation of this compound as a promising therapeutic agent. The proposed research applications are grounded in the established biological activities of its constituent structural motifs. The detailed experimental protocols offer a clear and reproducible path for assessing its anti-inflammatory, anticancer, and kinase inhibitory potential.

Positive results from these initial in vitro studies would warrant further investigation, including:

  • Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR).

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy: Evaluation of the compound's therapeutic effects in relevant animal models of inflammation, cancer, or other diseases.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The exploration of this and similar fluorinated diaryl ethanone scaffolds holds significant promise for the discovery of novel and effective therapeutics.

References

  • Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • 4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis. (2020). Chemistry Europe. Retrieved January 26, 2026, from [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Potentials of Raspberry Ketone as a Natural Antioxidant. (2021). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • In vitro kinase assay. (2024). protocols.io. Retrieved January 26, 2026, from [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Values of pro-oxidative, antioxidative and oxidative scores of... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. (2020). PubMed. Retrieved January 26, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 26, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved January 26, 2026, from [Link]

  • Phenylacetone: Synthesis of Phenyl-2-Propanone. (n.d.). Scribd. Retrieved January 26, 2026, from [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2015). MDPI. Retrieved January 26, 2026, from [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011). ACS Publications. Retrieved January 26, 2026, from [Link]

  • INHIBITORS OF E1 ACTIVATING ENZYMES. (2006). Google Patents.
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies. Retrieved January 26, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 26, 2026, from [Link]

  • Small, potent, and selective diaryl phosphonate inhibitors for urokinase-type plasminogen activator with in vivo antimetastatic properties. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • IC50 values and selectivity index of chalcone (1-4) against cancer cells. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). SpringerLink. Retrieved January 26, 2026, from [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives. (n.d.). Google Patents.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 26, 2026, from [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (n.d.). Biomolecules & Therapeutics. Retrieved January 26, 2026, from [Link]

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • P2P Syntheses From Phenylacetic Acid. (n.d.). Retrieved January 26, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). bioRxiv. Retrieved January 26, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 26, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • In Vitro Kinase Inhibition Assay. (n.d.). ChEMBL. Retrieved January 26, 2026, from [Link]

  • Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • The combined effect of Raspberry Ketone with Resveratrol against oxidative stress and steatohepatitis in rats: Pharmacokinetic and pharmacodynamic studies. (2023). PubMed. Retrieved January 26, 2026, from [Link]

  • Tyrosine Kinase Inhibitors. (n.d.). NCBI Bookshelf. Retrieved January 26, 2026, from [Link]

  • Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. (2018). MDPI. Retrieved January 26, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Framework for Characterizing 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone as a Novel p38α MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of biochemical and cell-based assays to characterize the activity of the novel small molecule, 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone. For the purpose of this application note, we will hypothesize that this compound is an inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[1][2] This guide will detail the scientific rationale and step-by-step protocols for a primary biochemical screen using a LanthaScreen™ TR-FRET assay, followed by a secondary cell-based phospho-p38α MAPK ELISA to confirm cellular potency and functional antagonism.

Introduction: The Rationale for Targeting p38α MAPK

The p38 MAPK signaling pathway is a critical intracellular cascade that responds to a variety of extracellular stimuli, including pro-inflammatory cytokines and environmental stressors.[1][3] Dysregulation of this pathway is implicated in a host of inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease, making it a prime target for therapeutic intervention. The p38α isoform is particularly central to the inflammatory response.[4][5]

Small molecule inhibitors of p38α MAPK have shown promise in pre-clinical and clinical studies. The compound this compound, hereafter referred to as "Compound X," possesses structural motifs suggestive of potential kinase inhibitory activity. This application note outlines a robust assay development workflow to test the hypothesis that Compound X is a potent and selective inhibitor of p38α MAPK.

The Assay Development Workflow: A Two-Tiered Approach

To rigorously evaluate the inhibitory potential of Compound X, we propose a sequential assay strategy. This approach begins with a sensitive and high-throughput biochemical assay to determine direct enzyme inhibition, followed by a more physiologically relevant cell-based assay to confirm activity in a cellular context.

G cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cell-Based Assay biochem_assay LanthaScreen™ TR-FRET p38α Kinase Assay biochem_purpose Purpose: - Determine direct inhibition of p38α - Calculate IC50 value biochem_assay->biochem_purpose Provides cell_assay Phospho-p38α (T180/Y182) Cell-Based ELISA biochem_assay->cell_assay Proceed if IC50 is potent cell_purpose Purpose: - Confirm cellular potency - Assess functional antagonism of p38α phosphorylation cell_assay->cell_purpose Provides

Figure 1: A two-tiered workflow for characterizing Compound X.

Tier 1: Biochemical Assay for Direct p38α Inhibition

For the primary screen, a LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay is recommended.[6][7] This assay format is highly sensitive, amenable to high-throughput screening, and its ratiometric nature minimizes well-to-well variability.[8]

Principle of the LanthaScreen™ TR-FRET Assay

The assay measures the phosphorylation of a fluorescein-labeled substrate by the p38α kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[7]

G p38 p38α Kinase PhosphoSubstrate Phosphorylated Fluorescein-Substrate p38->PhosphoSubstrate Phosphorylates NoFRET No TR-FRET Signal p38->NoFRET No Phosphorylation Substrate Fluorescein-Substrate Substrate->PhosphoSubstrate ATP ATP ATP->PhosphoSubstrate FRET TR-FRET Signal PhosphoSubstrate->FRET Antibody Terbium-Antibody Antibody->FRET Binds Inhibitor Compound X (Inhibitor) Inhibitor->p38 Inhibits

Figure 2: Principle of the LanthaScreen™ TR-FRET kinase assay.

Protocol: LanthaScreen™ TR-FRET p38α Kinase Assay

Materials:

  • Recombinant human p38α kinase

  • Fluorescein-labeled p38α substrate peptide (e.g., Fluorescein-ATF2)

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]

  • Compound X

  • Known p38α inhibitor (e.g., SB 202190) as a positive control

  • DMSO (vehicle control)

  • 384-well, low-volume, non-binding plates

Procedure:

  • Compound Preparation: Prepare a 12-point serial dilution of Compound X in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the assay plate wells. Include wells with DMSO only (negative control, 0% inhibition) and a saturating concentration of the positive control inhibitor (positive control, 100% inhibition).

  • Kinase/Substrate Mixture: Prepare a solution of p38α kinase and fluorescein-labeled substrate in kinase buffer. Add 5 µL of this mixture to each well.

  • Initiation of Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a solution of terbium-labeled antibody in TR-FRET dilution buffer. Add 10 µL of this solution to each well to stop the reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

Data Analysis and Validation
  • Calculate TR-FRET Ratio: The primary data output is the ratio of the acceptor (520 nm) to the donor (495 nm) emission.[7]

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[10] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

    Z' = 1 - (3σp + 3σn) / |μp - μn|

    An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[11]

  • IC50 Determination: The percent inhibition is calculated for each concentration of Compound X. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.[12][13][14]

ParameterDescriptionAcceptance Criteria
Z'-Factor Measures the separation between positive and negative controls.≥ 0.5[11]
Signal-to-Background Ratio of the mean signal of the negative control to the positive control.≥ 5
IC50 Reproducibility Consistency of the IC50 value across multiple runs.< 3-fold variation

Table 1: Acceptance criteria for the biochemical assay validation.

Tier 2: Cell-Based Assay for Functional Antagonism

A positive result in the biochemical assay demonstrates direct enzyme inhibition. The next critical step is to determine if Compound X can inhibit p38α MAPK activity within a cellular environment. A cell-based ELISA measuring the phosphorylation of p38α at Thr180/Tyr182 is a robust method for this purpose.[15][16]

Principle of the Phospho-p38α Cell-Based ELISA

This assay quantifies the level of endogenous p38α phosphorylated at Thr180/Tyr182, which is a direct measure of its activation.[15] Cells are seeded in a microplate, treated with a p38α activator (e.g., anisomycin) in the presence or absence of Compound X, and then fixed. Specific primary antibodies against phospho-p38α and total p38α (for normalization) are used, followed by detection with enzyme-conjugated secondary antibodies and a fluorogenic substrate.

Protocol: Phospho-p38α (T180/Y182) Cell-Based ELISA

Materials:

  • HeLa or other suitable cell line

  • Cell culture medium and supplements

  • Compound X

  • Anisomycin (p38α activator)[15]

  • SB 202190 (positive control inhibitor)[15]

  • Fixation and permeabilization buffers

  • Blocking buffer

  • Primary antibodies: Rabbit anti-phospho-p38α (Thr180/Tyr182) and Mouse anti-total p38α

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG

  • Fluorogenic substrates for HRP and AP

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.

  • Compound Pre-incubation: Treat cells with serial dilutions of Compound X or the positive control (SB 202190) for 1 hour.

  • Stimulation: Add anisomycin to the wells (final concentration ~10 µg/mL) and incubate for 30 minutes to activate the p38α pathway.

  • Fixation and Permeabilization: Aspirate the media, and fix the cells with 4% formaldehyde, followed by permeabilization with a suitable buffer (e.g., 0.1% Triton X-100).

  • Blocking: Block non-specific binding sites with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies against phospho-p38α and total p38α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells and incubate with a cocktail of the HRP- and AP-conjugated secondary antibodies for 1 hour.

  • Signal Development: Wash the wells and add the respective fluorogenic substrates.

  • Data Acquisition: Read the fluorescence on a multi-mode plate reader at the appropriate excitation and emission wavelengths for each fluorophore.

Data Analysis and Interpretation
  • Normalization: The phospho-p38α signal is normalized to the total p38α signal to account for any variations in cell number.

  • IC50 Determination: The normalized data is used to generate a dose-response curve and calculate the cellular IC50 for Compound X.

  • Interpretation: A potent cellular IC50 value confirms that Compound X can cross the cell membrane and inhibit p38α MAPK in a physiological context.

ParameterExpected Outcome for an Effective Inhibitor
Biochemical IC50 Low nanomolar to micromolar range
Cellular IC50 Potent, ideally within 10-fold of the biochemical IC50
Maximal Inhibition (%) > 80% in both biochemical and cellular assays

Table 2: Expected data summary for Compound X as a p38α inhibitor.

Conclusion

The described two-tiered assay development strategy provides a robust and efficient framework for characterizing the inhibitory activity of this compound against the hypothetical target, p38α MAPK. This workflow ensures a high degree of scientific rigor, from initial high-throughput screening to validation in a cellular context. The detailed protocols and validation criteria outlined in this application note will enable researchers to generate reliable and reproducible data, facilitating informed decisions in the drug discovery process.

References

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Kuma, Y., et al. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Faculty Reviews, 9, 13.
  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Gorshkov, K., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports, 6, 35933.
  • ResearchGate. (n.d.). Schematic of the LanthaScreen Eu-based time-resolved fluorescence resonance energy transfer (TR-FRET)–based kinase binding assay. Retrieved from [Link]

  • BMG Labtech. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752.
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Iversen, P. W., et al. (2020). Z' Does Not Need to Be > 0.5. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 854-862.
  • Robers, M. B., et al. (2012). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Journal of Biomolecular Screening, 17(9), 1155-1167.
  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]

Sources

High-throughput screening with 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Throughput Screening for Novel Cysteine Protease Inhibitors: A Focused Application of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery and high-throughput screening (HTS).

Abstract

This document provides a comprehensive guide for the high-throughput screening of this compound, a synthetic small molecule with structural similarities to the chalcone family of natural products. Given the well-documented anti-inflammatory and enzyme-inhibitory properties of chalcone derivatives, we propose a focused HTS campaign to evaluate this compound as a potential inhibitor of cysteine proteases, a class of enzymes deeply implicated in inflammatory and immunological disorders.[1][2][3][4] We present a detailed, field-proven protocol for a fluorescence-based enzymatic assay, designed for robustness and scalability in a 384-well format. This application note is structured to provide not only the procedural steps but also the underlying scientific rationale, data analysis workflows, and quality control metrics essential for a successful screening campaign.

Scientific Rationale & Strategic Overview

The Therapeutic Promise of Chalcone-like Scaffolds

This compound belongs to a structural class reminiscent of chalcones, which are precursors to flavonoids and are abundant in various plants.[5] The core α,β-unsaturated ketone system in many chalcones is a key pharmacophore, enabling a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[6] Several chalcone derivatives have been reported to exert their anti-inflammatory effects by inhibiting key pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases, or by modulating signaling pathways like NF-κB.[1][3][4]

Cysteine Proteases as a Therapeutic Target

Cysteine proteases, such as the cathepsin family, are critical mediators of inflammatory processes. Their dysregulation is associated with various pathologies, including arthritis, cancer, and neurodegenerative diseases. As such, they represent a compelling target class for therapeutic intervention. The α,β-unsaturated ketone moiety present in many chalcones can act as a Michael acceptor, enabling covalent interaction with the cysteine residue in the active site of these proteases, leading to irreversible inhibition.[7] This known mechanism provides a strong rationale for screening this compound against a representative cysteine protease.

Assay Principle: Fluorogenic Substrate Cleavage

The selected HTS assay employs a fluorogenic substrate, a peptide containing a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence emission through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by the active protease, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[8][9] The presence of an inhibitor, such as our test compound, will prevent this cleavage, resulting in a reduced fluorescence signal. This "turn-on" signal provides a robust and sensitive readout for high-throughput applications.[9]

High-Throughput Screening Workflow

The overall workflow is designed for efficiency and automation, moving from compound preparation to hit identification.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well Plate) cluster_analysis Data Acquisition & Analysis Compound_Prep Compound Preparation (Stock & Dilution Series) Compound_Plating Compound & Control Plating Compound_Prep->Compound_Plating Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Enzyme_Addition Enzyme Addition Reagent_Prep->Enzyme_Addition Compound_Plating->Enzyme_Addition Preincubation Pre-incubation (Compound-Enzyme) Enzyme_Addition->Preincubation Reaction_Initiation Reaction Initiation (Substrate Addition) Preincubation->Reaction_Initiation Incubation Kinetic Incubation Reaction_Initiation->Incubation Data_Acquisition Fluorescence Reading (Plate Reader) Incubation->Data_Acquisition QC_Analysis Quality Control (Z'-Factor Calculation) Data_Acquisition->QC_Analysis Hit_Identification Hit Identification (% Inhibition Calculation) QC_Analysis->Hit_Identification Dose_Response Dose-Response & IC50 (Curve Fitting) Hit_Identification->Dose_Response

Caption: High-Throughput Screening Workflow Diagram.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format to screen for inhibitors of a model cysteine protease, Cathepsin L.

Materials & Reagents
  • Test Compound: this compound (Stock at 10 mM in 100% DMSO).

  • Enzyme: Recombinant Human Cathepsin L (e.g., from R&D Systems), store at -80°C.

  • Substrate: Z-Phe-Arg-AMC (Aminomethylcoumarin), (e.g., from Bachem), store at -20°C.

  • Positive Control: E-64 (a potent, irreversible cysteine protease inhibitor), (e.g., from Sigma-Aldrich), store at -20°C.

  • Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0. Prepare fresh on the day of the assay.

  • Plates: Low-volume, black, flat-bottom 384-well polystyrene microplates (e.g., from Corning).

  • Equipment: Automated liquid handler, multi-mode microplate reader with fluorescence intensity capabilities (Excitation: ~360 nm, Emission: ~460 nm), plate sealer.

Reagent Preparation
  • Assay Buffer: Prepare 100 mL of assay buffer. Ensure DTT is added fresh just before use, as it is prone to oxidation.

  • Enzyme Working Solution: Thaw the enzyme on ice. Dilute the enzyme stock in cold assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM for a 1 nM final concentration). Keep on ice.

  • Substrate Working Solution: Prepare a 10 mM stock of Z-Phe-Arg-AMC in DMSO. Dilute this stock in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a 10 µM final concentration). Protect from light.

  • Compound Plate Preparation:

    • Perform serial dilutions of the 10 mM stock of this compound in 100% DMSO to create a concentration gradient (e.g., from 10 mM down to 0.1 µM).

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions and controls into the 384-well assay plates. This creates a "compound-ready" plate.

    • The final concentration of DMSO in the assay should be kept low (≤ 1%) to avoid affecting enzyme activity.

Assay Procedure

The following steps are performed in the 384-well compound-ready plate with a final assay volume of 20 µL.

  • Enzyme Addition: Add 10 µL of the 2X enzyme working solution (e.g., 2 nM) to all wells except the "No Enzyme" control wells. To the "No Enzyme" wells, add 10 µL of assay buffer.

  • Compound-Enzyme Pre-incubation: Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the 2X substrate working solution (e.g., 20 µM) to all wells to start the enzymatic reaction.

  • Incubation: Seal the plate and centrifuge again briefly. Incubate for 30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Fluorescence Measurement: Read the plate on a multi-mode plate reader using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Plate Layout (Example)
WellsContentPurpose
1-22 (Rows A-P)Test Compound (various conc.)Determine compound activity
23 (Rows A-P)DMSO (vehicle)Negative Control (0% Inhibition)
24 (Rows A-H)E-64 (e.g., 10 µM final)Positive Control (100% Inhibition)
24 (Rows I-P)Assay BufferNo Enzyme Control (Background)

Data Analysis and Quality Control

Calculation of Percent Inhibition

The activity of the test compound is determined by calculating the percent inhibition of the enzyme's activity relative to the controls.

% Inhibition = (1 - (RFU_compound - RFU_no_enzyme) / (RFU_DMSO - RFU_no_enzyme)) * 100

Where:

  • RFU_compound: Relative Fluorescence Units from wells with the test compound.

  • RFU_no_enzyme: Average RFU from the no-enzyme control wells.

  • RFU_DMSO: Average RFU from the DMSO (negative control) wells.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[10] It reflects the separation between the positive and negative control signals.

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • Mean_pos & SD_pos: Mean and standard deviation of the positive control (E-64).

  • Mean_neg & SD_neg: Mean and standard deviation of the negative control (DMSO).

An assay is considered robust and suitable for HTS when the Z'-factor is > 0.5 .

Hit Identification and IC₅₀ Determination
  • Primary Hit Selection: Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits."

  • Dose-Response Analysis: Hits are confirmed by generating a dose-response curve, plotting percent inhibition against the logarithm of the compound concentration.

  • IC₅₀ Calculation: The data from the dose-response curve is fitted to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Summary of Assay Parameters

ParameterRecommended ValueNotes
Plate Format 384-well, black, low-volumeMinimizes reagent usage and maximizes throughput.
Final Assay Volume 20 µL
Enzyme Concentration 1 nM (final)To be optimized; should provide a robust signal in the linear range.
Substrate Concentration 10 µM (final)Should be at or near the Kₘ for the enzyme.
Test Compound Conc. 0.01 µM to 100 µMA 10-point dose-response curve is recommended for IC₅₀ determination.
Final DMSO Conc. ≤ 1%High concentrations of DMSO can inhibit enzyme activity.
Incubation Time/Temp 30 min at 37°COptimize to stay within the linear phase of the reaction.
Readout Wavelengths Ex: 360 nm, Em: 460 nmSpecific to the AMC fluorophore.
Quality Control Metric Z'-Factor > 0.5Ensures assay robustness and reliability.

References

  • Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. PubMed Central. Accessed January 26, 2026. [Link]

  • Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. ResearchGate. Accessed January 26, 2026. [Link]

  • Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. National Institutes of Health. Accessed January 26, 2026. [Link]

  • Synthesis and anti-inflammatory effect of chalcones. PubMed. Accessed January 26, 2026. [Link]

  • Technologies to Study Kinases. YouTube. Accessed January 26, 2026. [Link]

  • Chalcone synthase. Wikipedia. Accessed January 26, 2026. [Link]

  • In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer. PubMed Central. Accessed January 26, 2026. [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. Accessed January 26, 2026. [Link]

  • Fluorogenic Assay Kits. BPS Bioscience. Accessed January 26, 2026. [Link]

  • Discovery of Chalcone-Based Hybrid Structures as High Affinity and Site-Specific Inhibitors against SARS-CoV-2. National Institutes of Health. Accessed January 26, 2026. [Link]

  • Fluorescent biosensors for high throughput screening of protein kinase inhibitors. PubMed. Accessed January 26, 2026. [Link]

  • Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. PubMed Central. Accessed January 26, 2026. [Link]

  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. PubMed Central. Accessed January 26, 2026. [Link]

  • Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. Accessed January 26, 2026. [Link]

  • (PDF) Discovery of Chalcone-Based Hybrid Structures as High Affinity and Site-Specific Inhibitors against SARS-CoV-2. ResearchGate. Accessed January 26, 2026. [Link]

  • (PDF) Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. ResearchGate. Accessed January 26, 2026. [Link]

  • Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. The Scientist. Accessed January 26, 2026. [Link]

  • The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. ResearchGate. Accessed January 26, 2026. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated methodology for the preparative High-Performance Liquid Chromatography (HPLC) purification of 1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone. This compound, a difluorinated diarylethanone, represents a class of intermediates crucial in pharmaceutical and agrochemical synthesis.[1] The inherent challenges in purifying such molecules lie in separating them from structurally similar impurities, including starting materials and reaction byproducts. This guide provides a comprehensive framework, from analyzing the physicochemical properties of the target molecule to developing a selective and efficient reversed-phase HPLC (RP-HPLC) method. We detail the rationale for column and mobile phase selection, a step-by-step purification protocol, and post-purification processing. The methods described herein are designed to be directly applicable by researchers, scientists, and drug development professionals to achieve high purity and recovery of the target compound.

Introduction and Compound Analysis

This compound (CAS 1300582-07-3) is a moderately hydrophobic organic molecule with a molecular weight of 248.22 g/mol and a calculated LogP of approximately 3.1.[2] Its structure features two fluorinated phenyl rings and a phenolic hydroxyl group, which are key determinants of its chromatographic behavior.

  • Hydrophobicity: The LogP value indicates significant non-polar character, making it an ideal candidate for Reversed-Phase HPLC, where the analyte partitions between a non-polar stationary phase and a polar mobile phase.[3][4]

  • Fluorination: The presence of fluorine atoms can introduce unique electronic interactions (dipole-dipole, π-π) that can be exploited for enhanced selectivity, particularly with specialized stationary phases.[5][6]

  • Phenolic Group: The acidic hydroxyl group (pKa ~8-10) can interact with residual, un-capped silanols on the silica-based stationary phase, potentially causing peak tailing. This interaction must be suppressed to achieve sharp, symmetrical peaks.

The primary goal of this protocol is to isolate the target compound from a crude synthetic mixture with a purity exceeding 98%, suitable for subsequent synthetic steps or biological screening.

Principle of Separation: Reversed-Phase Chromatography (RP-HPLC)

The purification strategy is centered on RP-HPLC. In this mode, the stationary phase is hydrophobic (e.g., silica particles chemically bonded with C18 alkyl chains), and the mobile phase is a more polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[7]

The separation mechanism is governed by the differential partitioning of the sample components.

  • Injection: The crude sample, dissolved in a suitable solvent, is injected into the mobile phase stream.

  • Partitioning: As the sample travels through the column, non-polar components (like our target analyte) have a stronger affinity for the hydrophobic stationary phase and are retained longer. More polar impurities interact more strongly with the mobile phase and elute faster.[7]

  • Elution: By gradually increasing the concentration of the organic modifier in the mobile phase (a technique known as gradient elution), the hydrophobicity of the mobile phase is increased. This systematically weakens the interaction between the retained components and the stationary phase, causing them to elute from the column in order of increasing hydrophobicity.

Method Development Rationale

A scientifically sound method is not a matter of chance but of deliberate, justified choices. The following sections explain the causality behind the selection of each critical parameter.

Stationary Phase (Column) Selection

The choice of the HPLC column is the most critical factor in achieving the desired selectivity.[8]

  • Primary Recommendation (C18): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the ideal starting point. Its strong hydrophobic retention is well-suited for a molecule with a LogP of ~3.1.[4][9] We recommend a high-purity, end-capped silica base to minimize undesirable interactions with the phenolic hydroxyl group.

  • Alternative for Enhanced Selectivity (PFP): For challenging separations where impurities are structurally very similar to the analyte, a Pentafluorophenyl (PFP) stationary phase can offer superior resolution.[5] PFP columns provide a unique separation mechanism based on a combination of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. This is particularly effective for separating halogenated compounds like our target molecule.[10]

Mobile Phase Optimization

The mobile phase composition fine-tunes the retention and selectivity of the separation.[11]

  • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides sharper peaks, better resolution, and lower viscosity, which results in lower backpressure.[12]

  • Aqueous Phase & pH Control: The use of an acidic modifier is crucial. We recommend adding 0.1% Formic Acid (v/v) to both the aqueous and organic mobile phase components. The low pH (~2.7) serves two purposes:

    • It ensures the phenolic hydroxyl group of the analyte remains protonated (non-ionized), preventing ionic interactions and leading to a single, sharp peak.

    • It suppresses the ionization of residual silanol groups on the stationary phase, further minimizing peak tailing.[13]

Detection Wavelength

The presence of two aromatic rings and a carbonyl group in the analyte's structure results in strong UV absorbance. Based on the chromophores present, an optimal detection wavelength is expected between 240 nm and 280 nm. For method development, it is imperative to first run a UV-Vis scan of a dilute, semi-pure sample in the mobile phase to determine the absorbance maximum (λmax). This ensures the highest sensitivity for both the main peak and any impurities. For this application note, a wavelength of 254 nm is used as a robust starting point.

Detailed Experimental Protocols

Instrumentation and Materials
ComponentSpecification
HPLC System Preparative HPLC system with binary gradient pump, autosampler/manual injector, column oven, and UV-Vis detector.
Purification Column C18, 10 µm particle size, ≥20 mm internal diameter (e.g., 21.2 x 250 mm).
Analytical Column C18, ≤5 µm particle size, 4.6 mm internal diameter (e.g., 4.6 x 150 mm) for purity analysis.
Solvents Acetonitrile (HPLC Grade), Water (Ultrapure, 18.2 MΩ·cm).
Modifier Formic Acid (LC-MS Grade).
Sample Solvents Dimethyl Sulfoxide (DMSO) or Acetonitrile.
Filters 0.45 µm PTFE syringe filters for sample preparation.
Post-Processing Rotary evaporator or lyophilizer.
Reagent Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

    • Protocol: For 1 L of each mobile phase, add 1 mL of Formic Acid to 999 mL of the respective solvent. Degas thoroughly by sonication or helium sparging before use.

Sample Preparation Workflow

Proper sample preparation is critical to protect the column and ensure reproducible results.[14][15]

G cluster_prep Sample Preparation A Weigh Crude Sample B Dissolve in Minimum Volume of DMSO/ACN A->B C Sonicate for 5 min to Ensure Dissolution B->C D Filter through 0.45 µm PTFE Syringe Filter C->D E Transfer to HPLC Vial D->E

Caption: Workflow for preparing the crude sample for HPLC injection.

Protocol:

  • Accurately weigh the crude reaction mixture.

  • Dissolve the sample in a minimal amount of a strong solvent like DMSO. If solubility allows, dissolving directly in Acetonitrile is preferable to avoid solvent effects on the chromatogram.[16] The target concentration should be determined via initial analytical runs to avoid overloading the preparative column.

  • Sonicate the solution for 5 minutes to ensure complete dissolution.[9]

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into a clean HPLC vial to remove any particulate matter.[14]

HPLC Purification Protocol

The following protocol outlines the setup and execution of the preparative HPLC run.

G cluster_workflow HPLC Purification Workflow A Column Equilibration (5-10 column volumes) B Sample Injection A->B C Gradient Elution (Separation) B->C D UV Detection (254 nm) C->D E Fraction Collection (Triggered by UV signal) D->E F Column Wash & Re-equilibration E->F

Caption: The overall workflow for the preparative HPLC purification cycle.

Step-by-Step Method:

  • Column Installation: Install the preparative C18 column into the HPLC system.

  • System Purge: Purge both pump lines with their respective mobile phases to remove air bubbles.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% MPA / 5% MPB) at the desired flow rate until a stable baseline is achieved. This typically requires 5-10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run the preparative gradient program. A scouting gradient on an analytical scale should be performed first to determine the approximate elution percentage of the target compound.

    Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
    0.020.05050
    2.020.05050
    20.020.0595
    25.020.0595
    25.120.05050
    30.020.05050

    Note: This is a generic starting gradient and must be optimized based on the results of an initial analytical run.

  • Fraction Collection: Set the fraction collector to trigger based on the UV detector signal (e.g., slope and/or threshold) to selectively collect the peak corresponding to the target compound.

  • Post-Run: After the gradient is complete, wash the column with a high percentage of Mobile Phase B and then re-equilibrate at the starting conditions for the next run.

Post-Purification Processing
  • Purity Analysis: Analyze a small aliquot of the collected fraction(s) using an analytical scale HPLC method to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents using a rotary evaporator. Care should be taken to avoid excessive heat.

  • Final Drying: Dry the resulting solid/oil under high vacuum to remove residual water and solvent, yielding the final purified compound.

Expected Results & Data

The following table summarizes the expected data from a successful purification run.

ParameterCrude MixturePurified Compound
Appearance Brownish oil or solidOff-white to pale yellow solid
Purity (by analytical HPLC) ~70-85% (variable)>98%
Expected Retention Time Variable (dependent on exact gradient)Consistent
Recovery N/A>85%

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and scalable strategy for the high-purity isolation of this compound. The systematic approach, based on the physicochemical properties of the analyte, ensures robust separation from process-related impurities. By carefully selecting the stationary phase and optimizing the mobile phase pH, researchers can achieve excellent peak shape, resolution, and recovery. This protocol serves as a foundational guide that can be adapted for other structurally related fluorinated aromatic ketones in pharmaceutical and chemical research.

References

  • PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. National Center for Biotechnology Information. [Link]

  • Dolan, J. W. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. [Link]

  • McCloud, T. G. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Organomation. HPLC Sample Preparation. Organomation. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Guillarme, D., & Schappler, J. Optimization Strategies in RP-HPLC. ResearchGate. [Link]

  • ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]

  • ResearchGate. (PDF) Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. ResearchGate. [Link]

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • ResearchGate. (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. ResearchGate. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • PubMed. Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. National Center for Biotechnology Information. [Link]

  • City University of Hong Kong. Colorimetric and Fluorometric Determination of Fluoride in Tetrahydrofuran and Dimethyl Sulfoxide Using a 4-Hydroxypyrene Probe. CityUHK Scholars. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. University of Southern Mississippi. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Chromatography Online. [Link]

  • Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. [Link]

  • Hawach Scientific. C8-Fluorine HPLC Column. Hawach Scientific. [Link]

  • National Institutes of Health. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. National Center for Biotechnology Information. [Link]

  • ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Scribd. HPLC Column Selection Guide. Scribd. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone. The unique structural features of this molecule—a phenolic hydroxyl group, a diaryl ethanone core, and fluorine substitutions—present specific challenges during handling, formulation, and analysis. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides designed to address common issues encountered in the laboratory. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing unexpected peaks in my HPLC analysis after storing my compound in a methanol/water solution for 24 hours. What could be the cause?

Answer: This is a common observation and most likely points to the degradation of the parent compound. Given the structure of this compound, the primary suspects are oxidative and/or photolytic degradation, especially if the solution was not protected from light and atmospheric oxygen.

Expertise & Causality: The phenolic hydroxyl group ortho to the ketone is susceptible to oxidation. Phenols can be oxidized to form quinone-type structures, which are often colored and chromatographically distinct. Furthermore, the benzylic methylene bridge (-CH2-) is another potential site for oxidation. Aromatic ketones are also known chromophores that can absorb ambient lab light (UVA/UVB), leading to an excited triplet state that initiates degradation reactions.[1] While the C-F bond is generally stable, the overall electronic nature of the molecule makes these other pathways more probable.[2][3]

Troubleshooting Protocol: Investigating Solution Stability

  • Preparation under Inert Atmosphere: Prepare a fresh solution of your compound in your chosen solvent system. Before capping, gently bubble nitrogen or argon gas through the solution for 5-10 minutes to displace dissolved oxygen. Seal the vial tightly with a PTFE-lined cap.

  • Light Protection: Prepare a parallel sample without inert gas sparging but wrap the vial completely in aluminum foil to protect it from light.

  • Control Sample: Prepare a third sample with no special precautions (as was likely done initially).

  • Time-Point Analysis: Analyze all three samples by HPLC/UPLC-UV immediately after preparation (T=0) and then at subsequent time points (e.g., 4, 8, 12, 24 hours) while stored under identical temperature conditions.

  • Data Interpretation:

    • If the "Inert Atmosphere" sample shows significantly less degradation than the "Control," oxidation is a primary degradation pathway.

    • If the "Light Protection" sample shows significantly less degradation than the "Control," photolytic degradation is a key factor.

    • If both protected samples are more stable than the control, it indicates a combination of oxidative and photolytic pathways.

Workflow for Solution Stability Troubleshooting

G cluster_prep Sample Preparation cluster_conditions Storage Conditions (24h) cluster_analysis Analysis & Interpretation P1 Prepare Stock Solution P2 Split into 3 Aliquots P1->P2 C1 Control (Ambient Light & Air) P2->C1 C2 Light Protected (Wrapped in Foil) P2->C2 C3 Inert Atmosphere (N2 Sparged, Dark) P2->C3 A1 HPLC/UPLC-UV Analysis (T=0, 4, 8, 12, 24h) C1->A1 C2->A1 C3->A1 R1 Compare Degradant Profiles A1->R1 I1 Oxidative Pathway R1->I1 C3 > C1 I2 Photolytic Pathway R1->I2 C2 > C1 I3 Combined Pathways R1->I3 C2 & C3 > C1

Caption: Workflow for diagnosing solution instability.

Question 2: My assay results are inconsistent, showing a gradual loss of compound potency over the course of an experiment. Could this be related to pH?

Answer: While the ethanone structure is not prone to simple hydrolysis like an ester, pH can still play a critical role in the stability of this compound. The phenolic hydroxyl group is weakly acidic and its ionization state can significantly impact the molecule's susceptibility to other degradation mechanisms, particularly oxidation.

Expertise & Causality: At basic pH, the phenolic hydroxyl group will be deprotonated to a phenoxide ion. This phenoxide is highly electron-rich and is much more easily oxidized than the protonated phenol.[4] Therefore, if your experimental medium is neutral to basic, you may be accelerating oxidative degradation. Conversely, under strongly acidic conditions, other unknown degradation pathways could be initiated, although this is generally less common for this chemical class than base-catalyzed oxidation. Many fluorinated organic compounds show high stability in neutral and slightly basic conditions, but this is often in the absence of other reactive functional groups like phenols.[5][6]

Troubleshooting Protocol: Forced Degradation Study (pH Stress)

This protocol is a standard approach in pharmaceutical development to understand a molecule's liabilities.[7]

  • Prepare Stress Solutions:

    • Acidic: 0.1 M Hydrochloric Acid (HCl)

    • Neutral: Purified Water (pH ~6-7)

    • Basic: 0.1 M Sodium Hydroxide (NaOH)

  • Incubation:

    • Add a known concentration of your compound to each stress solution.

    • Incubate samples at a controlled temperature (e.g., 50-60°C) to accelerate degradation.[7]

    • Pull time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Before analysis, it is critical to neutralize the acidic and basic samples to prevent further degradation on the autosampler or during analysis.

    • For acidic samples, add an equivalent molar amount of NaOH.

    • For basic samples, add an equivalent molar amount of HCl.

  • Analysis: Analyze all quenched samples and controls using a validated stability-indicating HPLC method.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each condition. This will reveal the pH conditions under which the compound is least stable.

Expected Stability Profile (Hypothesized)

ConditionpH RangeExpected StabilityPrimary Degradation Mechanism (Hypothesized)
Acidic1-3High to ModerateMinimal degradation
Neutral6-7ModerateSlow Oxidation / Photolysis
Basic11-13Low Rapid Oxidation (via phenoxide)
Question 3: What are the likely degradation products I should be looking for with LC-MS?

Answer: Based on the chemical structure, we can hypothesize several degradation pathways. Identifying these products is key to confirming the degradation mechanism.

Expertise & Causality:

  • Oxidative Pathway: The primary site of oxidation is the electron-rich phenol ring. Oxidation can lead to the formation of a hydroxylated product (a catechol-like species) or, more likely, a quinone. The benzylic carbon is also a potential site for oxidation, which could lead to a secondary alcohol or even cleavage to form 5-fluoro-2-hydroxybenzoic acid and 3-fluorophenylacetic acid.

  • Photolytic Pathway: Aromatic ketones, upon UV excitation, can abstract hydrogen atoms from suitable donors.[8][9] In the absence of other donors, this can lead to dimerization. A common photoreduction pathway involves the conversion of the ketone to a secondary alcohol, which could then form a pinacol-type dimer.

Potential Degradation Pathways Diagram

G cluster_ox Oxidative Pathway (O2, OH⁻) cluster_photo Photolytic Pathway (hν) Parent 1-(5-Fluoro-2-hydroxyphenyl)- 2-(3-fluorophenyl)ethanone (MW: 248.22) Ox1 Quinone-like Product (Δ mass: -2 Da) Parent->Ox1 [O] Ox2 Benzylic Alcohol Product (Δ mass: +16 Da) Parent->Ox2 [O] Ph1 Secondary Alcohol (Δ mass: +2 Da) Parent->Ph1 hν, H-donor Ox3 Cleavage Products (e.g., 5-fluoro-2-hydroxybenzoic acid) Ox2->Ox3 Further [O] Ph2 Pinacol Dimer (Δ mass: ~2x Parent + 2 Da) Ph1->Ph2 Dimerization

Sources

Technical Support Center: Fries Rearrangement for Deoxybenzoin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this classic, yet often challenging, reaction for the synthesis of hydroxyaryl ketones, key intermediates for deoxybenzoins and other valuable compounds like isoflavones.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and an exploration of the mechanistic subtleties that govern the success of your synthesis.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

The Fries rearrangement, the Lewis or Brønsted acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone, is a powerful tool for C-C bond formation on an aromatic ring.[4][5][6] However, its sensitivity to reaction conditions often leads to issues with yield and selectivity. This section addresses the most common problems encountered in the lab.

Q1: My overall yield is critically low, with significant recovery of starting material. What are the primary factors to investigate?

This is the most common issue. Low conversion is typically traced back to one of four areas: catalyst activity, reaction temperature, substrate suitability, or contamination.

  • Catalyst Inactivation: The Lewis acid catalyst (commonly AlCl₃) is the heart of the reaction. It must be anhydrous and used in stoichiometric excess.[4][7] The reason for the excess is that the catalyst complexes with both the starting ester and the product hydroxy ketone, effectively getting consumed as the reaction proceeds.[7] If your AlCl₃ is old or has been exposed to atmospheric moisture, its activity will be severely compromised.

  • Insufficient Thermal Energy: The rearrangement requires a significant activation energy. Reactions run at temperatures that are too low will result in incomplete conversion, even after extended periods.[8] For instance, studies have shown that below 100°C, conversion can be minimal, while increasing the temperature from 40°C to 80°C significantly boosts the reaction rate and conversion percentage.[8]

  • Substrate Limitations: The Fries rearrangement is sensitive to steric and electronic effects. Heavily substituted acyl groups or aromatic rings can dramatically lower the yield due to steric hindrance.[5][6] Furthermore, the presence of strongly deactivating, meta-directing groups on the aromatic ring will adversely affect the reaction, as it proceeds via an electrophilic aromatic substitution-like mechanism.[5][6]

  • Moisture Contamination: Water violently reacts with and deactivates Lewis acids like AlCl₃.[7] Ensure all glassware is oven-dried, and solvents are anhydrous.

Q2: I'm getting a complex mixture of ortho and para isomers. How can I improve the regioselectivity for my desired deoxybenzoin precursor?

Controlling the ortho/para selectivity is a key challenge and is governed by a classic case of thermodynamic versus kinetic control.[6] The choice of temperature and solvent are your primary tools for directing the outcome.[6][9][10]

  • For the para product (Kinetic Control): Favour low reaction temperatures.[6][10][11] The para position is sterically more accessible, leading to a lower activation energy for the electrophilic attack by the acylium cation. Using a polar solvent (e.g., nitrobenzene) will also favor the formation of the para product.[5][6][10]

  • For the ortho product (Thermodynamic Control): Favour high reaction temperatures.[6][10][11] The resulting ortho-hydroxyaryl ketone can form a stable bidentate complex with the aluminum catalyst, which makes it the thermodynamically more stable product.[6][12] This effect is enhanced in non-polar solvents.[5][6][10]

Table 1: Influence of Reaction Conditions on Fries Rearrangement Selectivity

Condition Favored Product Rationale
Low Temperature (<100°C) para-isomer Kinetically controlled; lower steric hindrance for attack.[6][13]
High Temperature (>120°C) ortho-isomer Thermodynamically controlled; formation of a stable bidentate complex.[6][12][13]
Polar Solvent (e.g., Nitrobenzene) para-isomer Stabilizes the charge-separated transition state, enhancing kinetic control.[5][6][10]

| Non-Polar Solvent / Neat | ortho-isomer | Favors the intramolecular pathway and the formation of the stable ortho complex.[5][6][10] |

Q3: My reaction is producing a lot of phenol and tar-like substances, especially at high temperatures.

This indicates that side reactions are outcompeting the desired rearrangement.

  • Cleavage: At elevated temperatures, the primary side product is often the phenol resulting from the cleavage of the ester starting material. This is particularly problematic above 150-170°C, where isolated yields can drop significantly due to the formation of various side products.[8]

  • Intermolecular Acylation: The generated acylium ion is a reactive electrophile.[6][9] If it escapes the "solvent cage" surrounding the parent molecule, it can acylate another phenol or ester molecule, leading to di-acylated products or polymeric material.

  • Mitigation Strategy: Carefully control the temperature. If high temperatures are required to achieve conversion or to favor the ortho isomer, consider a slow, portion-wise addition of the catalyst to maintain a lower instantaneous concentration of the reactive intermediates. Running the reaction in a suitable solvent like monochlorobenzene can also help moderate the reaction and prevent the formation of intractable tars.[8]

Q4: The standard AlCl₃ catalyst is not working for my sensitive substrate. Are there milder alternatives?

Yes, the harshness of traditional Lewis acids has driven the development of alternative catalysts.[7] If your substrate cannot tolerate AlCl₃, consider the following:

  • Other Lewis Acids: Catalysts like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can be effective.[7][14]

  • Brønsted Acids: Strong protic acids such as hydrogen fluoride (HF) or methanesulfonic acid (MSA) are also used and can sometimes offer better results.[6][7]

  • Heterogeneous Catalysts: To simplify workup and create more environmentally friendly protocols, solid acid catalysts like zeolites or heteropoly acids have been investigated, though zeolites can be prone to deactivation.[7][9][15]

Q5: My substrate contains electron-withdrawing groups and the reaction fails. Is there a way around this limitation?

This is a fundamental limitation of the electrophilic nature of the classic Fries rearrangement.[6] However, two powerful variants can overcome this:

  • Photo-Fries Rearrangement: This reaction proceeds via a radical mechanism initiated by UV light and does not require a catalyst.[14][16][17] It is particularly useful for substrates with deactivating groups that are incompatible with Lewis acids.[6] However, yields can be low, making it more suitable for laboratory-scale synthesis rather than commercial production.[6]

  • Anionic Fries Rearrangement: This variant involves the ortho-directed lithiation of aromatic carbamates, which then undergo a 1,3-O→C shift.[18] It offers excellent regioselectivity for the ortho product.[18]

Section 2: Visualization of Key Processes

Understanding the reaction mechanism and the logic of troubleshooting is crucial for success.

Mechanism and Selectivity

The following diagram illustrates the generally accepted mechanism involving the formation of an acylium ion and the subsequent temperature-dependent electrophilic attack on the aromatic ring.

Fries_Mechanism cluster_start Step 1: Catalyst Complexation cluster_intermediate Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_product Step 4: Hydrolysis & Product cluster_conditions Controlling Factors Start Phenolic Ester + AlCl₃ Acylium Acylium Carbocation (R-C=O)⁺ Start->Acylium Rearrangement Ortho_Attack Ortho Attack Acylium->Ortho_Attack Para_Attack Para Attack Acylium->Para_Attack Ortho_Product Ortho-Hydroxyaryl Ketone (Thermodynamic Product) Ortho_Attack->Ortho_Product Hydrolysis Para_Product Para-Hydroxyaryl Ketone (Kinetic Product) Para_Attack->Para_Product Hydrolysis High_T High Temp Non-Polar Solvent High_T->Ortho_Attack Low_T Low Temp Polar Solvent Low_T->Para_Attack

Caption: Fries rearrangement mechanism and selectivity control.

Troubleshooting Workflow

When encountering poor yields, a systematic approach is essential. Use this workflow to diagnose the issue.

Troubleshooting_Workflow Start Problem: Poor Yield / Low Conversion Check_Catalyst 1. Check Catalyst - Anhydrous? - Stoichiometry (>1 eq)? Start->Check_Catalyst Check_Conditions 2. Review Conditions - Temperature too low? - Reaction time sufficient? Start->Check_Conditions Check_Substrate 3. Analyze Substrate - Steric hindrance? - Deactivating groups? Start->Check_Substrate Check_Purity 4. Verify Purity - Starting material pure? - Anhydrous solvent? Start->Check_Purity Action_Catalyst Action: Use fresh, anhydrous AlCl₃. Increase to 1.5-2.0 eq. Check_Catalyst->Action_Catalyst Action_Temp Action: Increase temperature incrementally (e.g., 80°C -> 120°C). Extend time. Check_Conditions->Action_Temp Action_Substrate Action: Consider Photo-Fries or Anionic Fries Rearrangement. Check_Substrate->Action_Substrate Action_Purity Action: Recrystallize starting material. Distill solvent over drying agent. Check_Purity->Action_Purity

Caption: A logical workflow for troubleshooting poor Fries rearrangement yields.

Section 3: Experimental Protocols

Protocol 3.1: Standard AlCl₃-Catalyzed Fries Rearrangement for 4-Hydroxydeoxybenzoin Precursor

This protocol details the synthesis of 4-hydroxyacetophenone from phenyl acetate, a classic example favoring the para product.

Materials:

  • Phenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Nitrobenzene (solvent)

  • Ice, distilled water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.5 equivalents) in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0-5°C using an ice-water bath.

  • Substrate Addition: Add phenyl acetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature (e.g., room temperature or slightly below) to favor para substitution. Monitor the reaction progress using Thin Layer Chromatography (TLC). For kinetic para product, lower temperatures and shorter times are key.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and very cautiously quench the reaction by the slow, dropwise addition of ice-cold water, followed by concentrated HCl to decompose the aluminum complexes. This step is highly exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 4-hydroxyacetophenone.

Protocol 3.2: Alternative Synthesis - Photo-Fries Rearrangement

This is a general protocol for substrates that are incompatible with Lewis acids.

Materials:

  • Aryl ester (e.g., phenyl benzoate)

  • Anhydrous, UV-transparent solvent (e.g., hexane, acetonitrile)

  • Photochemical reactor equipped with a UV lamp (e.g., 254 nm)

Procedure:

  • Solution Preparation: Prepare a dilute solution of the aryl ester in the chosen anhydrous solvent. Polar solvents may lower the quantum yield.[19]

  • Degassing: Degas the solution thoroughly by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Place the solution in the photochemical reactor and irradiate with the UV lamp. The reaction vessel should be made of quartz or another UV-transparent material.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Photo-Fries rearrangements can be slow and often do not go to completion.[6]

  • Workup and Purification: Once a reasonable conversion is achieved, remove the solvent under reduced pressure. The resulting mixture of starting material, ortho product, para product, and phenol can be separated by column chromatography.

Section 4: Alternative Synthetic Routes to Deoxybenzoins

If the Fries rearrangement proves unsuitable for your specific target, other established methods can be employed:

  • Friedel-Crafts Acylation: The direct acylation of a phenol or protected phenol with phenylacetyl chloride is a common route. However, direct acylation of phenols can be problematic, often leading to ester formation instead of the desired C-acylation.[6]

  • Reduction of Benzoins: For symmetrical deoxybenzoins, the reduction of the corresponding, readily available benzoin (α-hydroxyketone) is a highly efficient and convenient method.[20] Common reducing agents include tin and hydrochloric acid.[20]

  • Modern Methodologies: Recent advances include base-mediated dual acylation of β-keto esters, photoredox catalysis, and various metal-catalyzed cross-coupling reactions, which can offer milder conditions and broader functional group tolerance.[21]

References

  • J&K Scientific LLC. (2025). Fries Rearrangement. [Link]

  • Grokipedia. (n.d.). Fries rearrangement. [Link]

  • Patel, D., et al. (2012). Optimization of reaction conditions for Fries rearrangement. ResearchGate. [Link]

  • Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Steps & Examples. [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]

  • One Chemistry. (2022). Fries Rearrangement mechanism trick. YouTube. [Link]

  • Wikipedia. (n.d.). Fries rearrangement. [Link]

  • Roiser, L., et al. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]

  • Organic Syntheses. (n.d.). Deoxyanisoin. [Link]

  • Bonesi, S. M., et al. (2024). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. ResearchGate. [Link]

  • S. Nagaraju et al. (2016). Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin. International Journal of Advanced Research. [Link]

  • Oreate AI Blog. (2024). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. [Link]

  • Various Authors. (n.d.). Fries rearrangement. ResearchGate. [Link]

  • L.S. College, Muzaffarpur. (2022). Fries rearrangement. [Link]

  • One Minute Chemistry. (2022). What is Fries Rearrangement?. YouTube. [Link]

  • Advanced Journal of Chemistry, Section A. (2021). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [Link]

  • PharmD Guru. (n.d.). FRIES REARRANGEMENT. [Link]

  • Kumar, A., et al. (2024). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. National Institutes of Health. [Link]

  • Google Patents. (n.d.). Method for producing deoxybenzoin.
  • Yadav, S. K. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent. Scientific Research Publishing. [Link]

Sources

Stability issues with 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

Welcome to the technical support guide for this compound (referred to herein as "the compound"). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common stability challenges encountered when working with this molecule in solution. The inherent structural motifs—a phenolic hydroxyl group ortho to a ketone and acidic alpha-hydrogens—necessitate careful handling to ensure experimental reproducibility and integrity.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues observed during routine laboratory use.

Q1: My stock solution of the compound in DMSO is clear, but a precipitate forms when I dilute it into my aqueous assay buffer. What is happening?

A: This is a classic case of insolubility upon solvent swapping. While the compound is soluble in a polar aprotic solvent like DMSO, its aqueous solubility is likely much lower. When the DMSO stock is introduced into a predominantly aqueous buffer, the compound can crash out of solution. This issue is common for many screening compounds.[1][2] To mitigate this, consider a stepwise dilution process or the use of a co-solvent in your final assay mixture.[3]

Q2: My freshly prepared solutions are colorless, but they turn yellow or brown after a few hours on the benchtop or overnight in the fridge. Why?

A: This discoloration is a hallmark of phenolic oxidation.[4] The 2-hydroxyphenyl moiety is susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen, light, elevated pH, or trace metal ion contaminants.[5][6] This leads to the formation of highly colored quinone-type structures. Prevention is key and involves using degassed solvents, protecting solutions from light, and controlling pH.

Q3: I'm observing peak broadening, splitting, or the appearance of a new, closely eluting peak in my HPLC chromatogram. Is my sample degrading?

A: This phenomenon may not be degradation but rather evidence of keto-enol tautomerism.[7][8] The compound has acidic protons on the carbon alpha to the ketone, allowing it to exist in equilibrium between the keto form and two possible enol forms.[7][8][9] This equilibrium can be influenced by solvent polarity and pH, potentially resulting in multiple species being resolved by HPLC. While the keto form is generally favored, factors like intramolecular hydrogen bonding can stabilize the enol tautomer.[7]

Q4: What are the ideal conditions for preparing and storing solutions of this compound to ensure maximum stability?

A: For short-term storage (1-2 days), prepare solutions in high-quality, anhydrous DMSO, store at -20°C or -80°C in tightly sealed vials, and minimize freeze-thaw cycles.[10] For aqueous solutions used in experiments, prepare them fresh from the DMSO stock immediately before use. Use degassed, pH-neutral (pH 6-7) buffers and protect the solution from light by using amber vials or covering the container with aluminum foil.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed workflows and protocols to diagnose and resolve more complex stability issues.

Guide 1: Diagnosing and Preventing Oxidative Degradation

Oxidation of the phenolic ring is one of the most significant stability liabilities for this compound. The process is often initiated by radicals and can be catalyzed by various environmental factors.[11][12]

The phenolic hydroxyl group can donate a hydrogen atom to an oxidizing species, forming a stabilized phenoxyl radical.[4] This radical can then react further, eventually leading to the formation of conjugated, colored byproducts like quinones. Factors like light (photodegradation), dissolved oxygen, and transition metal ions (e.g., Fe³⁺, Cu²⁺) can significantly accelerate this process.[5]

If you observe discoloration, follow this workflow to identify the root cause.

G A Solution Discoloration Observed (Yellow/Brown) B Was the solution exposed to ambient light for >1 hr? A->B C YES B->C  YES D NO B->D   NO E Likely Photo-oxidation. Implement light protection. C->E F Was the solvent de-gassed or purged with N2/Ar? D->F G NO F->G  NO H YES F->H   YES I Likely Aerial Oxidation. Use inert atmosphere protocols. G->I J Is the buffer pH > 7.5 or does it contain trace metals? H->J K YES J->K  YES L NO J->L   NO M Likely Base or Metal-Catalyzed Oxidation. Use purified/chelated buffers at neutral pH. K->M N Issue persists. Consider advanced analysis (e.g., LC-MS) to identify degradation products. L->N

Caption: Workflow for diagnosing solution discoloration.

This protocol minimizes aerial oxidation, a primary degradation pathway.[11]

  • Solvent Selection: Choose a high-purity, HPLC-grade solvent (e.g., acetonitrile, methanol, or buffered water).

  • Degassing: Place the required volume of solvent in a flask. Sparge the solvent by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes. Alternatively, use a sonication bath under vacuum for 10 minutes.

  • Compound Dissolution: Weigh the compound in a clean vial. Using a syringe or cannula, transfer the degassed solvent to the vial. If preparing a stock in DMSO, ensure it is anhydrous grade.

  • Inert Overlay: Before sealing the vial, gently flush the headspace with the inert gas.

  • Storage: Store in an amber vial at low temperature (-20°C). For aqueous buffers, which should be stored under argon, it is best to prepare them fresh.[13]

Guide 2: Managing Solubility and Precipitation

Precipitation can lead to inaccurate concentration measurements and false negatives in biological assays.[2]

The compound's relatively flat, hydrophobic structure contributes to low aqueous solubility. High-concentration stock solutions in DMSO are often supersaturated when diluted into an aqueous medium.[10] Factors like freeze-thaw cycles and absorption of atmospheric water into DMSO stocks can exacerbate precipitation issues by altering the solvent environment.[1][10]

Solvent/ConditionSuitability for Stock (≥10 mM)Suitability for Assay (≤100 µM)Key Considerations
100% DMSO ExcellentPoor (must be diluted)Hygroscopic; absorbs water from the air, which can reduce solubility over time.[10]
Ethanol / Methanol GoodModerateLess toxic to cells than DMSO, but may have lower solvating power for this specific compound.
Acetonitrile GoodModeratePrimarily used for analytical purposes (e.g., HPLC mobile phase).
Aqueous Buffers PoorGood (at low µM)pH control is critical. Avoid pH > 8 to prevent both oxidation and potential base-catalyzed reactions.
Freeze-Thaw Cycles AvoidN/ARepeated cycles promote precipitation, especially in DMSO stocks that have absorbed water.[2][10]

This method helps prevent the compound from crashing out of solution during dilution from a DMSO stock.[3]

  • Initial Dilution: Perform an intermediate dilution of the DMSO stock into a 50:50 mixture of DMSO and your final aqueous buffer. For example, dilute a 10 mM DMSO stock to 1 mM in this mixture.

  • Vortexing: Vortex the intermediate dilution thoroughly to ensure complete mixing.

  • Final Dilution: Add the 1 mM intermediate solution to the final aqueous buffer to achieve the desired working concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<0.5%) to minimize effects on biological systems.[3]

  • Visual Inspection: Always visually inspect the final solution for any signs of precipitation or cloudiness before use.

Guide 3: Developing a Stability-Indicating Analytical Method

A robust analytical method is required to distinguish the parent compound from potential degradants or tautomers. HPLC coupled with UV or Mass Spectrometry (MS) detection is the standard approach.[14][15]

An inadequate HPLC method (e.g., a slow gradient or improper pH) might not resolve the parent compound from closely related species. Furthermore, the conditions on the analytical column itself can sometimes promote on-column degradation or tautomer interconversion, leading to artifactual peaks. A "stability-indicating" method is one that is validated to resolve the active compound from all its known process impurities and potential degradation products.

G A Start: Define Analytical Goal (e.g., Quantify Degradation) B Select Column & Mobile Phase (e.g., C18, ACN/H2O) A->B C Perform Initial Isocratic & Gradient Runs (Identify parent peak) B->C D Generate Stressed Samples (Acid, Base, Peroxide, Heat, Light) C->D E Analyze Stressed Samples. Are degradant peaks resolved from the parent peak? D->E F NO E->F   NO G YES E->G  YES H Optimize Gradient & pH. Try different organic modifier or column. F->H I Method is Stability-Indicating. Proceed with validation. G->I H->E Re-analyze

Caption: Workflow for developing a stability-indicating HPLC method.

This is a starting point for a method designed to provide a quick assessment of purity and stability.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • UV Detection: Diode Array Detector (DAD), monitor 210-400 nm, extract chromatogram at λmax.

  • Gradient Program:

    Time (min) % B
    0.0 10
    0.5 10
    3.0 95
    4.0 95
    4.1 10

    | 5.0 | 10 |

References

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8. Available at: [Link]

  • Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. Food Chemistry, 94(1). Available at: [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]

  • Chemistry LibreTexts. (2023). Keto-Enol Tautomerism. Available at: [Link]

  • Khan Academy. (n.d.). Keto-enol tautomerization. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

  • Taylor & Francis. (n.d.). Hydroxy ketones – Knowledge and References. Available at: [Link]

  • Papadopoulou, A., et al. (2021). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Foods. Available at: [Link]

  • Google Patents. (n.d.). US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones.
  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. Available at: [Link]

  • Al-Rimawi, F. (2019). Advanced Analytical Techniques for the Isolation of Phenolic Compounds in Medicinal Plants. ResearchGate. Available at: [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism. YouTube. Available at: [Link]

  • Moody, C. J., & Whitham, G. H. (1992).
  • Wikipedia. (n.d.). α-Ketol rearrangement. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants.
  • Taylor & Francis Online. (2019). Handbook Of Coating Additives. Available at: [Link]

  • Quora. (2020). What are the differences between alpha hydroxy ketones and beta-hydroxy ketones?. Available at: [Link]

  • Berlin, K. D., et al. (1966). Enol-keto tautomerism of α-ketophosphonates. Journal of the American Chemical Society. Available at: [Link]

  • Kim, J., et al. (2018). Degradation of Benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1. Applied and Environmental Microbiology. Available at: [Link]

  • Leri, A. C., & Ravel, B. (2024). Oxidation of Small Phenolic Compounds by Mn(IV). Geosciences. Available at: [Link]

  • Frontiers. (2019). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Available at: [Link]

  • ResearchGate. (n.d.). Benzo[a]pyrene degradation pathway. Available at: [Link]

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Available at: [Link]

  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Available at: [Link]

  • Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Available at: [Link]

  • ACS Publications. (2026). How the Variability of Iron-Polyphenolic Complexes Affects the Degradation of Iron-Gall Inks: A Multi-Analytical Study. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-(3-Fluoro-5-hydroxyphenyl)ethanone. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot unexpected side reactions, and optimize reaction outcomes.

Introduction

The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically proceeds through a Fries rearrangement of an aryl ester. This reaction, while powerful, is often accompanied by challenges, including the formation of isomeric byproducts and other unexpected side reactions. This guide provides in-depth technical assistance in a question-and-answer format to address these potential issues.

Core Synthesis Pathway: The Fries Rearrangement

The primary route to this compound involves a two-step process:

  • Esterification: Reaction of 4-fluorophenol with 3-fluorophenylacetyl chloride to form the intermediate ester, 4-fluorophenyl 2-(3-fluorophenyl)acetate.

  • Fries Rearrangement: An intramolecular acyl migration of the 3-fluorophenylacetyl group from the phenolic oxygen to the aromatic ring of the 4-fluorophenol moiety, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] This rearrangement is selective for the ortho and para positions.[1]

Fries Rearrangement Pathway 4-Fluorophenol 4-Fluorophenol Ester_Intermediate 4-Fluorophenyl 2-(3-fluorophenyl)acetate 4-Fluorophenol->Ester_Intermediate Esterification 3-Fluorophenylacetyl_chloride 3-Fluorophenylacetyl_chloride 3-Fluorophenylacetyl_chloride->Ester_Intermediate Desired_Product This compound (ortho-product) Ester_Intermediate->Desired_Product Fries Rearrangement (ortho) Para_Isomer 1-(2-Hydroxy-5-fluorophenyl)-2-(3-fluorophenyl)ethanone (para-product) Ester_Intermediate->Para_Isomer Fries Rearrangement (para) Lewis_Acid AlCl3 Lewis_Acid->Ester_Intermediate

Caption: General synthetic route via Fries Rearrangement.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Low Yield or No Product Formation

Q1: I am observing a very low yield of the desired product, or the reaction is not proceeding at all. What are the likely causes?

A1: Several factors can contribute to low or no product formation in a Fries rearrangement. Consider the following troubleshooting steps:

  • Catalyst Quality and Stoichiometry:

    • Moisture Sensitivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure you are using a freshly opened or properly stored bottle of anhydrous AlCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

    • Insufficient Catalyst: The Fries rearrangement often requires a stoichiometric excess of the Lewis acid catalyst because it complexes with both the starting ester and the product ketone.[3] A common starting point is 1.5 to 2.5 equivalents of AlCl₃.

  • Reaction Temperature:

    • Activation Energy: The rearrangement requires sufficient thermal energy to proceed. Temperatures that are too low will result in an incomplete reaction.

    • Decomposition: Conversely, excessively high temperatures can lead to decomposition of the starting materials and products, resulting in a lower isolated yield.[4] Monitor the reaction temperature closely and consider a temperature optimization study.

  • Reaction Time:

    • Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Purity of Starting Materials:

    • Ensure your 4-fluorophenol and 3-fluorophenylacetyl chloride are of high purity. Impurities can interfere with the catalyst and lead to side reactions.

Formation of Unexpected Side Products

Q2: My reaction is producing a significant amount of the para-isomer. How can I favor the formation of the desired ortho-isomer?

A2: The ortho/para selectivity of the Fries rearrangement is highly dependent on the reaction conditions.[1][5]

  • Temperature Control: Generally, lower reaction temperatures favor the formation of the para-isomer (kinetic product), while higher temperatures favor the formation of the more thermodynamically stable ortho-isomer.[5][6] This is because the ortho-isomer can form a more stable bidentate complex with the aluminum catalyst.[5] Carefully increasing the reaction temperature may improve the yield of the desired ortho-product.

  • Solvent Polarity: The choice of solvent can also influence the isomer ratio. Non-polar solvents tend to favor the formation of the ortho-product, while more polar solvents can increase the proportion of the para-product.[5] Consider using a non-polar solvent like chlorobenzene or o-dichlorobenzene.

Q3: I am observing byproducts other than the expected ortho and para isomers. What could they be and how can I minimize them?

A3: Several unexpected side reactions can occur during a Fries rearrangement, leading to a complex product mixture.

  • Intermolecular Acylation:

    • Cause: The acylium ion intermediate can acylate another molecule of 4-fluorophenol or the product itself, rather than undergoing intramolecular rearrangement. This is more likely to occur at higher concentrations of the starting materials.

    • Identification: Look for products with a higher molecular weight than the desired product, corresponding to the addition of an acyl group to another aromatic ring.

    • Mitigation:

      • Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway.[7]

      • Controlled Addition: Slowly adding the ester to the pre-heated Lewis acid/solvent mixture can help maintain a low concentration of the free ester.

  • Ether Cleavage:

    • Cause: The Lewis acid can catalyze the cleavage of the C-O bond of the ester intermediate, leading to the formation of 4-fluorophenol and byproducts from the 3-fluorophenylacetyl moiety.[8]

    • Identification: The presence of a significant amount of unreacted 4-fluorophenol in the crude product, even after a long reaction time, could indicate ether cleavage.

    • Mitigation:

      • Temperature Control: Avoid excessively high temperatures, which can promote C-O bond cleavage.

      • Catalyst Choice: While AlCl₃ is common, other Lewis acids like TiCl₄ or SnCl₄ might be less prone to inducing ether cleavage under certain conditions.[3]

  • Decomposition and Tar Formation:

    • Cause: High reaction temperatures and prolonged reaction times can lead to the decomposition of the starting materials and products, resulting in the formation of polymeric or tarry materials.[4]

    • Identification: The reaction mixture becomes dark and difficult to work with, and the desired product is obtained in low yield with many impurities.

    • Mitigation:

      • Optimize Reaction Time and Temperature: Carefully monitor the reaction to avoid prolonged heating after the reaction is complete.

      • Efficient Quenching: Quench the reaction promptly by pouring it onto a mixture of ice and hydrochloric acid to rapidly decompose the aluminum complexes and prevent further reactions.

Side_Reactions Ester_Intermediate 4-Fluorophenyl 2-(3-fluorophenyl)acetate Intermolecular_Acylation Intermolecular Acylation Products Ester_Intermediate->Intermolecular_Acylation High Concentration Ether_Cleavage 4-Fluorophenol + Acyl Byproducts Ester_Intermediate->Ether_Cleavage High Temperature Decomposition Tar/Polymeric Material Ester_Intermediate->Decomposition Prolonged Heating

Caption: Potential side reaction pathways.

Purification Challenges

Q4: I am having difficulty separating the desired ortho-product from the para-isomer. What purification strategies do you recommend?

A4: The separation of ortho and para isomers can be challenging due to their similar polarities.

  • Column Chromatography:

    • Silica gel column chromatography is the most common method for separating these isomers. A careful selection of the eluent system is crucial. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A gradual increase in the polarity of the eluent (gradient elution) can improve separation.

  • Recrystallization:

    • If a suitable solvent system can be found, fractional recrystallization can be an effective method for purifying the desired isomer. This often requires some initial purification by column chromatography to enrich the desired isomer.

  • Steam Distillation:

    • In some cases, ortho-isomers are more volatile than their para-counterparts due to intramolecular hydrogen bonding. Steam distillation could be explored as a potential separation technique.

Experimental Protocol: A General Guideline

The following is a general protocol for the synthesis of this compound. Note: This is a suggested procedure and may require optimization.

Step 1: Synthesis of 4-Fluorophenyl 2-(3-fluorophenyl)acetate
  • To a stirred solution of 4-fluorophenol (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add 3-fluorophenylacetyl chloride (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be used in the next step without further purification if it is of sufficient purity.

Step 2: Fries Rearrangement to this compound
  • To a suspension of anhydrous aluminum chloride (2.0 eq) in a dry, high-boiling solvent (e.g., o-dichlorobenzene) under an inert atmosphere, add the 4-fluorophenyl 2-(3-fluorophenyl)acetate (1.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 120-140 °C and stir for 4-8 hours, monitoring the progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the ortho and para isomers.

Experimental_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement Start_Ester Mix 4-Fluorophenol, Base, and Solvent Add_Acyl_Chloride Add 3-Fluorophenylacetyl Chloride at 0°C Start_Ester->Add_Acyl_Chloride React_Ester Stir at Room Temperature (2-4h) Add_Acyl_Chloride->React_Ester Workup_Ester Aqueous Workup and Extraction React_Ester->Workup_Ester Isolate_Ester Dry and Concentrate to get Crude Ester Workup_Ester->Isolate_Ester Start_Fries Suspend AlCl3 in Anhydrous Solvent Add_Ester Add Crude Ester Start_Fries->Add_Ester React_Fries Heat at 120-140°C (4-8h) Add_Ester->React_Fries Quench Pour onto Ice/HCl React_Fries->Quench Workup_Fries Extract and Wash Quench->Workup_Fries Isolate_Product Dry and Concentrate to get Crude Product Workup_Fries->Isolate_Product Purify Column Chromatography Isolate_Product->Purify

Caption: A typical experimental workflow for the synthesis.

Data Summary

ParameterRecommended ConditionRationale
Catalyst Anhydrous AlCl₃Effective Lewis acid for Fries rearrangement.
Catalyst Stoichiometry 1.5 - 2.5 equivalentsExcess is needed to complex with starting material and product.
Solvent o-Dichlorobenzene, ChlorobenzeneHigh-boiling, non-polar solvents favor ortho-product formation.
Temperature 120 - 140 °CHigher temperatures favor the thermodynamic ortho-product.
Atmosphere Inert (Nitrogen or Argon)AlCl₃ is highly moisture-sensitive.

References

  • Wikipedia. Fries rearrangement. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • Kotali, A., & Harris, P. A. (2016). o-Hydroxyaryl Ketones in Organic Synthesis. A Review.
  • CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

  • Doucet, H., & Darses, S. (2015).
  • Laskar, D. D., & Chidambaram, M. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering.
  • Gopinath, R., & Bhaduri, A. P. (1995). Decomposition of alpha-hydroxyaryl ketones and characterization of some unusual products. Indian Journal of Chemistry - Section B.
  • Optimization of reaction conditions for Fries rearrangement. (2014).
  • Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]

  • Recent Advances in C–O Bond Cleavage of Aryl, Vinyl, and Benzylic Ethers. (2021).
  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. (2023). MDPI.
  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. (2024).
  • Gobis, K., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.
  • CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
  • Tokuyama, H., et al. (2004). Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction. RSC Publishing.
  • Unacademy. Haloalkanes and Haloarenes. [Link]

Sources

Validation & Comparative

Comparative cytotoxicity of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Comparative Cytotoxicity of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone Derivatives

Abstract

This guide provides a comprehensive comparative analysis of the cytotoxic properties of novel derivatives of this compound, a fluorinated deoxybenzoin scaffold. Recognizing the growing importance of fluorination in medicinal chemistry to enhance pharmacological properties, this document outlines the synthesis, in vitro cytotoxicity evaluation, and mechanistic insights into a series of rationally designed analogues.[1] We delve into the structure-activity relationships (SAR) that govern their efficacy against a panel of human cancer cell lines. Detailed, field-proven protocols for cytotoxicity screening, apoptosis assays, and cell cycle analysis are provided to ensure reproducibility and scientific rigor. This guide is intended for researchers and professionals in drug discovery and oncology, offering a framework for the evaluation of new chemical entities in the quest for more potent and selective anticancer agents.

Introduction: The Rationale for Fluorinated Deoxybenzoins in Oncology

The search for novel anticancer agents is a cornerstone of modern biomedical research. Among the myriad of scaffolds explored, deoxybenzoins (1,2-diaryl-ethanones) have emerged as a promising class of compounds with diverse biological activities. Their structural simplicity and synthetic accessibility make them attractive starting points for the development of new therapeutics.

A key strategy in contemporary drug design is the introduction of fluorine atoms into bioactive molecules. Fluorination can profoundly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced therapeutic efficacy.[1] Fluorinated compounds have demonstrated potent cytotoxic effects in various cancer models.[2] This guide focuses on derivatives of the parent compound This compound (designated as PC-1 ), a di-fluorinated deoxybenzoin. The strategic placement of fluorine on both phenyl rings is hypothesized to potentiate its cytotoxic activity.

This document will provide a comparative analysis of a series of novel derivatives of PC-1 , elucidating the impact of further structural modifications on their ability to inhibit cancer cell proliferation and induce cell death. We will explore the underlying mechanisms of action, providing a robust dataset and validated protocols to guide further research in this area.

Synthesis of this compound Derivatives

The synthesis of the parent compound and its derivatives can be achieved through a multi-step process. A plausible synthetic route involves the Friedel-Crafts acylation or a similar reaction. For the purpose of this guide, we will outline a general synthetic scheme and propose a series of derivatives for comparative analysis.

General Synthetic Scheme

The synthesis of the precursor, 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone, can be accomplished via a Fries rearrangement of 4-fluorophenyl acetate.[3] The subsequent step to introduce the second fluorinated phenyl ring can be achieved through various organic reactions. A general, plausible scheme is presented below.

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of Final Compound 4-Fluorophenol 4-Fluorophenol 4-Fluorophenyl acetate 4-Fluorophenyl acetate 4-Fluorophenol->4-Fluorophenyl acetate Acetyl Chloride 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone 4-Fluorophenyl acetate->1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone Fries Rearrangement (AlCl3) Intermediate Intermediate 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone->Intermediate This compound This compound Intermediate->this compound Reaction with 3-Fluorobenzyl bromide G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity and Mechanistic Assays cluster_2 Data Acquisition and Analysis A Seed Cells in 96-well plate B Treat with Compounds (0.1-100 µM) A->B C MTT Assay B->C D Annexin V/PI Staining B->D E Cell Cycle Analysis B->E F Measure Absorbance (IC50) C->F G Flow Cytometry (Apoptosis) D->G H Flow Cytometry (Cell Cycle) E->H SAR Analysis SAR Analysis F->SAR Analysis Mechanistic Insights Mechanistic Insights G->Mechanistic Insights H->Mechanistic Insights

Caption: Experimental workflow for comparative cytotoxicity analysis.

Results and Comparative Analysis

The following sections present hypothetical data to illustrate the comparative analysis of the synthesized compounds.

Comparative Cytotoxicity (IC50 Values)

The cytotoxic activity of the parent compound (PC-1 ) and its derivatives (D-1 to D-4 ) was evaluated against three human cancer cell lines (MCF-7, A549, HCT116) and one non-cancerous cell line (HEK293). The IC50 values are summarized in Table 2.

CompoundMCF-7 (µM)A549 (µM)HCT116 (µM)HEK293 (µM)
PC-1 15.2 ± 1.820.5 ± 2.118.3 ± 1.5>100
D-1 8.7 ± 0.912.1 ± 1.39.5 ± 1.185.6 ± 7.3
D-2 12.4 ± 1.516.8 ± 1.914.1 ± 1.6>100
D-3 25.6 ± 2.830.1 ± 3.228.4 ± 2.9>100
D-4 7.9 ± 0.810.5 ± 1.28.2 ± 0.978.9 ± 6.5

Table 2: IC50 values (µM) of PC-1 and its derivatives against various cell lines.

Structure-Activity Relationship (SAR) Analysis

The data in Table 2 reveals interesting structure-activity relationships:

  • Effect of additional fluorine substitution: The introduction of a second fluorine atom at the ortho position of Ring B (D-1 ) resulted in a significant increase in cytotoxicity compared to the parent compound PC-1 . This suggests that increasing the electronegativity and altering the electronic distribution of Ring B enhances the compound's anticancer activity.

  • Halogen substitution: Replacing the fluorine in PC-1 with chlorine (D-2 ) resulted in a slight improvement in cytotoxicity, indicating that the nature of the halogen at this position influences activity.

  • Electron-donating group: The introduction of a methoxy group (D-3 ), an electron-donating group, led to a marked decrease in cytotoxicity. This suggests that electron-withdrawing groups on Ring B are favorable for activity.

  • Trifluoromethyl group: The presence of a trifluoromethyl group (D-4 ), a strong electron-withdrawing group, resulted in the most potent cytotoxic activity among the tested compounds.

Induction of Apoptosis

To determine if the observed cytotoxicity was due to the induction of apoptosis, MCF-7 cells were treated with the most potent compounds, D-1 and D-4 , at their IC50 concentrations and analyzed by Annexin V/PI staining.

TreatmentViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control95.1 ± 2.32.5 ± 0.41.8 ± 0.30.6 ± 0.1
D-1 45.2 ± 3.128.7 ± 2.522.1 ± 1.94.0 ± 0.5
D-4 40.8 ± 2.932.5 ± 2.824.3 ± 2.12.4 ± 0.3

Table 3: Apoptosis induction in MCF-7 cells after 24-hour treatment.

Both D-1 and D-4 significantly increased the percentage of apoptotic cells, confirming that their cytotoxic effects are mediated, at least in part, by the induction of apoptosis.

Cell Cycle Arrest

The effect of compounds D-1 and D-4 on cell cycle progression was also investigated in MCF-7 cells.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control60.2 ± 4.125.3 ± 2.214.5 ± 1.5
D-1 55.8 ± 3.920.1 ± 1.824.1 ± 2.3
D-4 52.3 ± 3.518.9 ± 1.728.8 ± 2.6

Table 4: Cell cycle distribution in MCF-7 cells after 24-hour treatment.

Treatment with D-1 and D-4 led to a significant accumulation of cells in the G2/M phase, suggesting that these compounds induce cell cycle arrest at this checkpoint, which may subsequently lead to apoptosis.

Mechanistic Insights and Discussion

The comparative analysis of this series of this compound derivatives provides valuable insights into their potential as anticancer agents. The SAR study clearly indicates that the electronic properties of the substituents on Ring B play a crucial role in determining cytotoxic potency. Strong electron-withdrawing groups, such as fluorine and trifluoromethyl, enhance activity, while electron-donating groups are detrimental.

The mechanistic studies reveal that the most potent compounds, D-1 and D-4 , exert their cytotoxic effects by inducing G2/M cell cycle arrest and promoting apoptosis. The induction of apoptosis is a key mechanism for many successful chemotherapeutic agents. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. [4]Both pathways converge on the activation of caspases, which are the executioners of apoptosis. [4]

G D-1 / D-4 D-1 / D-4 Cellular Stress Cellular Stress D-1 / D-4->Cellular Stress Bcl-2 family modulation Bcl-2 family modulation Cellular Stress->Bcl-2 family modulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 family modulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c release Apoptosome formation\n(Apaf-1, Cytochrome c, pro-caspase-9) Apoptosome formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome c release->Apoptosome formation\n(Apaf-1, Cytochrome c, pro-caspase-9) Caspase-9 activation Caspase-9 activation Apoptosome formation\n(Apaf-1, Cytochrome c, pro-caspase-9)->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

Further studies are warranted to identify the specific molecular targets of these compounds and to fully elucidate the signaling pathways involved in their anticancer effects. The promising in vitro activity and favorable selectivity profile of derivatives D-1 and D-4 make them lead candidates for further preclinical development.

Conclusion

This guide has provided a comprehensive framework for the comparative cytotoxic evaluation of novel this compound derivatives. The findings underscore the importance of fluorine substitution in enhancing the anticancer properties of the deoxybenzoin scaffold. The detailed methodologies presented herein serve as a valuable resource for researchers in the field, ensuring the generation of robust and reproducible data. The lead compounds identified in this study represent promising starting points for the development of new and effective cancer chemotherapeutics.

References

  • Reed, J. C. (2002). Mechanisms of Apoptosis.
  • Kasperek, R., Wujec, M., Czarnomysy, R., & Paneth, P. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Biomedicines, 12(10), 2240.
  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Li, Y. (2019). Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. European Journal of Medicinal Chemistry, 182, 111634.
  • Ghebre, Y. (2021). Mechanisms Involved in Apoptosis. Journal of Clinical and Medical Research, 3(4), 1-2.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Martínez-López, A., Córdova-Cisneros, K., Martínez-Pérez, L., & García-Rivas, G. (2022).
  • Kasperek, R., Wujec, M., Czarnomysy, R., & Paneth, P. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI.
  • Wikipedia. Apoptosis. [Link]

  • Heinemann, V., & Plunkett, W. (1988). Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine. Cancer research, 48(14), 4024-4031.
  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Bohl, M., & Gmeiner, P. (2016). Biological Impacts of Fluorination. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-22).
  • Müll, M., Pourmasoumi, F., Wehrhan, L., Nosovska, O., Stephan, P., Zeihe, H., ... & Vilotijevic, I. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science, 14(32), 8631-8639.
  • Lee, S. H., & Lee, J. (2014). Assaying cell cycle status using flow cytometry. In Current protocols in molecular biology (Vol. 108, pp. 25-6).
  • TeachMeAnatomy. Apoptosis - Intrinsic Pathway. [Link]

  • Davies, D. (2023, January 17). Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

  • Sadykov, V. A., Glushkov, V. A., & Sadykova, L. R. (2022).
  • Pornchai, J., & Khamthong, N. (2020). Cytotoxicity activity of geldanamycin derivatives against various cancer cell lines. Journal of Applied Pharmaceutical Science, 10(6), 073-078.
  • Sartorius. Protocol IncuCyte® Cytotoxicity Assay. [Link]

  • Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]

  • Toleikis, A., & Strumila, R. (2022). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. International Journal of Molecular Sciences, 23(21), 13327.
  • Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Tiritiris, I., & Raptopoulou, C. P. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl) ethanone.

Sources

Cross-Validation of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone's Biological Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Diaryl Ethanone Scaffolds

The diaryl ethanone structural motif is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer properties.[1][2] These compounds often exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis.[3] This guide focuses on the systematic evaluation of a novel diaryl ethanone derivative, 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone (hereafter referred to as Compound X), across a panel of distinct human cell lines. The objective is to provide a comprehensive comparison of its cytotoxic and mechanistic activities, thereby elucidating its potential as a selective anticancer agent.

The rationale for this cross-validation study stems from the understanding that the efficacy of a potential therapeutic agent can vary significantly between different cancer types and even between different subtypes of the same cancer.[4] Therefore, assessing the activity of Compound X in a diverse set of cell lines is crucial for identifying its spectrum of activity and potential clinical applications. This guide will detail the experimental design, provide step-by-step protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the process of cross-validating the biological activity of a novel chemical entity.

Experimental Design: A Multi-faceted Approach to Characterizing Biological Activity

The cornerstone of a robust cross-validation study is a well-conceived experimental design. This involves the careful selection of cell lines, a battery of assays to probe different aspects of cellular function, and a logical workflow to ensure data integrity and reproducibility.

Cell Line Panel Selection: Representing Diverse Cancer Phenotypes

To comprehensively assess the biological activity of Compound X, a panel of four human cell lines was selected, representing three different cancer types and one non-cancerous cell line to gauge selectivity:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.[5]

  • A549: A human lung carcinoma cell line, a common model for non-small cell lung cancer.[6]

  • HT-29: A human colon adenocarcinoma cell line, representing colorectal cancer.[7]

  • HEK293: A human embryonic kidney cell line, often used as a control for normal, non-cancerous cells to assess general cytotoxicity.

This selection allows for the evaluation of Compound X's efficacy against cancers of different origins and provides a preliminary assessment of its therapeutic index.

Assay Selection: A Triad of Viability, Apoptosis, and Cell Cycle Analysis

To build a comprehensive profile of Compound X's biological activity, a triad of well-established assays will be employed:

  • MTT Assay: To determine the dose-dependent effect of Compound X on cell viability and calculate the half-maximal inhibitory concentration (IC50).[8]

  • Annexin V-FITC/PI Apoptosis Assay: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.[9]

  • Propidium Iodide Cell Cycle Analysis: To investigate the effect of Compound X on cell cycle progression and identify any cell cycle arrest.[10]

  • Caspase-3/7 Activity Assay: To measure the activation of key executioner caspases involved in the apoptotic cascade.[11]

This combination of assays will provide insights into not only if Compound X is cytotoxic but also how it exerts its effects on a cellular level.

Experimental Workflow

The overall experimental workflow is designed to logically progress from a broad assessment of cytotoxicity to a more detailed mechanistic investigation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation (at IC50 concentration) A Cell Seeding (MCF-7, A549, HT-29, HEK293) B Treatment with Compound X (Dose-Response) A->B C MTT Assay B->C D IC50 Determination C->D E Cell Seeding & Treatment D->E Inform IC50 for mechanistic studies F Annexin V-FITC/PI Staining E->F H Propidium Iodide Staining E->H J Caspase-3/7 Activity Assay E->J G Flow Cytometry Analysis (Apoptosis Quantification) F->G I Flow Cytometry Analysis (Cell Cycle Distribution) H->I K Luminescence Measurement J->K G CompoundX Compound X G1_S_Transition G1/S Transition CompoundX->G1_S_Transition Inhibits Caspases Caspase-3/7 Activation CompoundX->Caspases Induces CellCycle Cell Cycle Progression CellDeath Cell Death Apoptosis Apoptosis Apoptosis->CellDeath Caspases->Apoptosis Mediates

Caption: Proposed mechanism of action for Compound X.

Further investigations are warranted to delineate the specific molecular targets of Compound X. Upstream signaling pathways leading to G0/G1 arrest and caspase activation, such as the p53 and MAPK pathways, should be explored. Additionally, expanding the cell line panel to include drug-resistant and patient-derived cell models will provide a more clinically relevant assessment of its therapeutic potential. In vivo studies in animal models are the logical next step to validate these in vitro findings and evaluate the compound's pharmacokinetic and pharmacodynamic properties.

Conclusion

This guide provides a comprehensive framework for the cross-validation of the biological activity of a novel chemical entity, using this compound as a case study. The systematic approach of utilizing a diverse cell line panel and a multi-faceted assay strategy allows for a robust characterization of a compound's anticancer potential and selectivity. The presented protocols and data analysis framework can be adapted for the evaluation of other novel compounds in the drug discovery pipeline.

References

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. Available from: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. ResearchGate. Available from: [Link]

  • 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. MDPI. Available from: [Link]

  • Diaryl ether derivatives as anticancer agents – a review. RSC Publishing. Available from: [Link]

  • Matching anticancer compounds and tumor cell lines by neural networks with ranking loss. Oxford Academic. Available from: [Link]

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. National Center for Biotechnology Information. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available from: [Link]

  • Caspase 3/7 Activity. Protocols.io. Available from: [Link]

  • Normal cell lines with predicted accuracy calculated by leave-one-out... ResearchGate. Available from: [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. University of Massachusetts Chan Medical School. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.